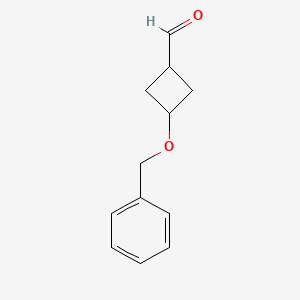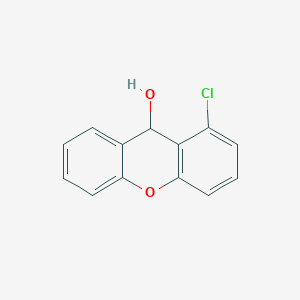
(E)-tert-butyl 2-ethylidenehydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate is a complex organic compound with a unique structure that includes both hydrazine and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate typically involves the reaction of 2-methyl-2-propanol with ethylidenehydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanol: A simpler alcohol with similar structural features but lacking the hydrazine and ester groups.
Ethylidenehydrazinecarboxylate: Contains the hydrazine and ester groups but lacks the 2-methyl-2-propanyl moiety.
Uniqueness
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-ethylideneamino]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-5-8-9-6(10)11-7(2,3)4/h5H,1-4H3,(H,9,10)/b8-5- |
InChI Key |
ZBGYLPFQGRHLKR-YVMONPNESA-N |
Isomeric SMILES |
C/C=N\NC(=O)OC(C)(C)C |
Canonical SMILES |
CC=NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)

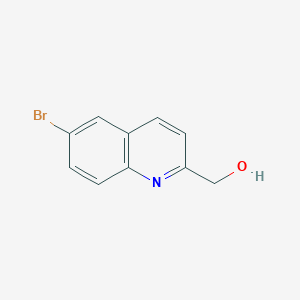
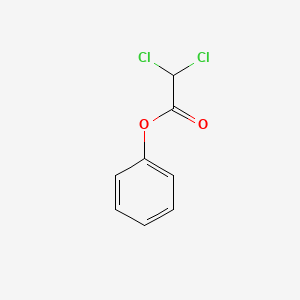
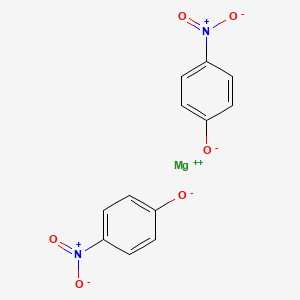
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)

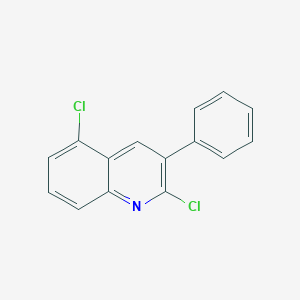
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
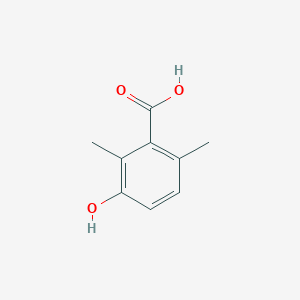
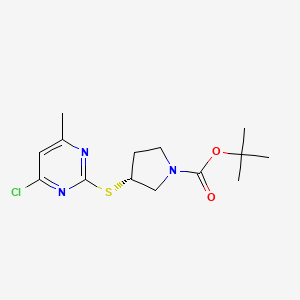
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
